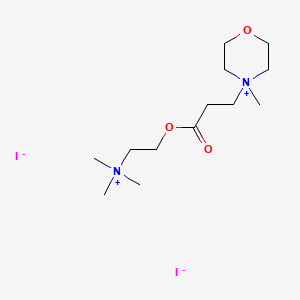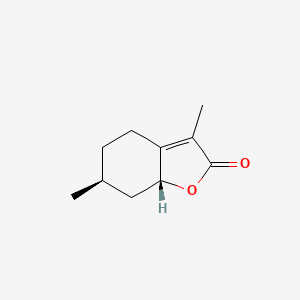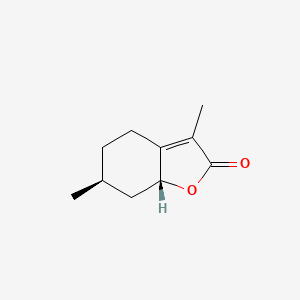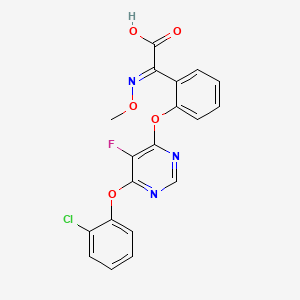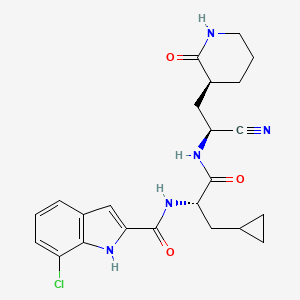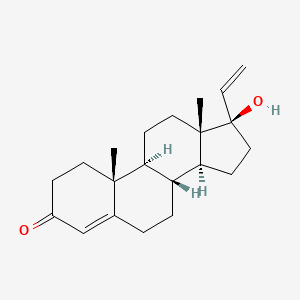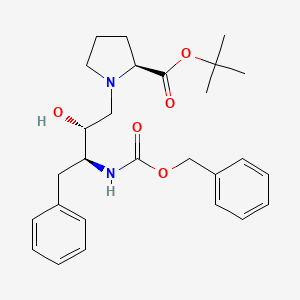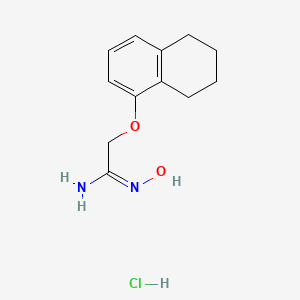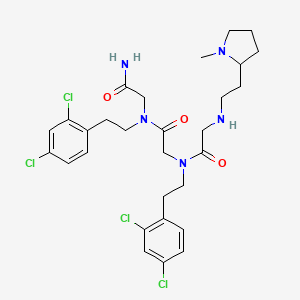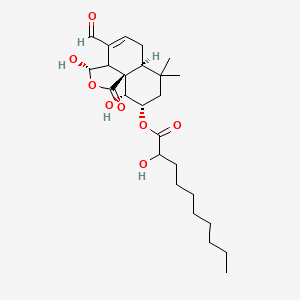
Mniopetal B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mniopetal B involves a combination of chemical and spectroscopic methods. The compound is closely related to other drimane derivatives, and its synthesis typically starts with a known 2,3-anhydro-D-arabinitol derivative . The reaction conditions often involve specific reagents and catalysts to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the Mniopetalum species. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Mniopetal B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Mniopetal B has a wide range of scientific research applications. It is primarily used as a reverse transcriptase inhibitor in the study of RNA-directed DNA polymerases. This makes it a valuable tool in virology research, particularly in the study of human immunodeficiency virus (HIV) and other retroviruses .
Furthermore, its unique chemical structure makes it a subject of interest in the field of organic chemistry, where it is used to study reaction mechanisms and develop new synthetic methodologies.
Wirkmechanismus
Mniopetal B exerts its effects by inhibiting the activity of reverse transcriptase enzymes. These enzymes are responsible for the transcription of RNA into DNA, a critical step in the replication of retroviruses. By inhibiting this process, this compound effectively prevents the replication of the virus.
The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it binds and blocks the enzyme’s activity. This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.
Vergleich Mit ähnlichen Verbindungen
. These compounds share a similar drimane sesquiterpenoid structure but differ in their functional groups and biological activities.
Compared to other mniopetals, Mniopetal B is unique in its specific inhibitory activity against reverse transcriptase enzymes. While other mniopetals also exhibit biological activities, this compound’s potency and specificity make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
158760-99-7 |
|---|---|
Molekularformel |
C25H38O8 |
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
InChI-Schlüssel |
TVPQRCOMJLYKTF-LSNLLVJGSA-N |
Isomerische SMILES |
CCCCCCCCC(C(=O)O[C@H]1CC([C@@H]2CC=C(C3[C@]2([C@H]1O)C(=O)O[C@@H]3O)C=O)(C)C)O |
Kanonische SMILES |
CCCCCCCCC(C(=O)OC1CC(C2CC=C(C3C2(C1O)C(=O)OC3O)C=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


